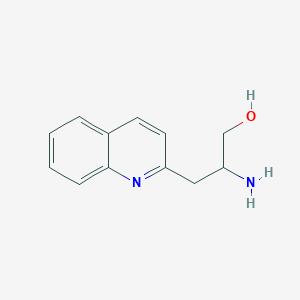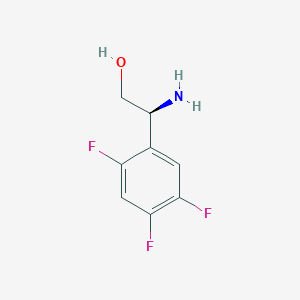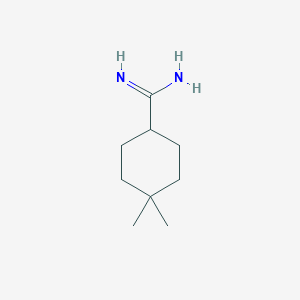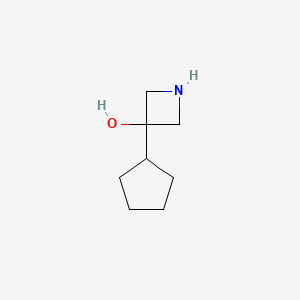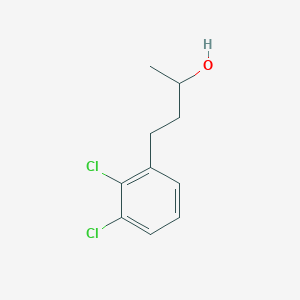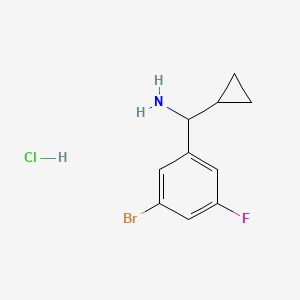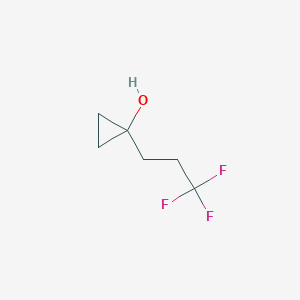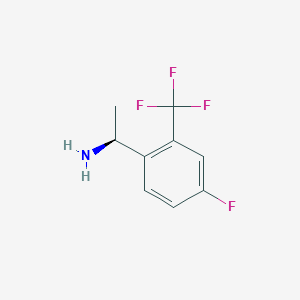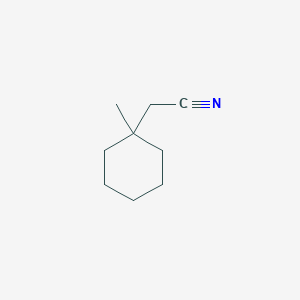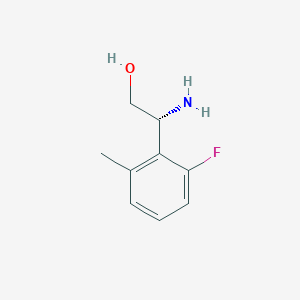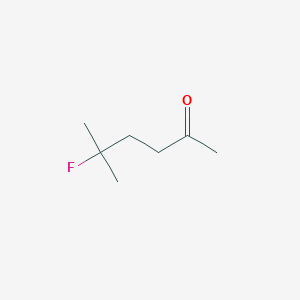
5-Fluoro-5-methylhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-5-methylhexan-2-one is an organic compound with the molecular formula C7H13FO It is a fluorinated ketone, which means it contains a fluorine atom and a carbonyl group (C=O)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-5-methylhexan-2-one can be achieved through several methods. One common approach involves the fluorination of 5-methyl-2-hexanone. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the fluorination process while minimizing the formation of by-products. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-5-methylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
5-Fluoro-5-methylhexan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those that require fluorinated intermediates.
Materials Science: It is used in the production of advanced materials with unique properties, such as fluorinated polymers and coatings.
Biological Studies: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Mécanisme D'action
The mechanism of action of 5-Fluoro-5-methylhexan-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical reactions. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s effects are mediated through its interaction with enzymes and other proteins, affecting cellular processes and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-hexanone: A non-fluorinated analog with similar structural features but different reactivity.
5-Fluoro-2-hexanone: Another fluorinated ketone with a different position of the fluorine atom.
Methylhexanamine: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
5-Fluoro-5-methylhexan-2-one is unique due to the presence of both a fluorine atom and a carbonyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in organic synthesis, pharmaceuticals, and materials science.
Propriétés
Formule moléculaire |
C7H13FO |
|---|---|
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
5-fluoro-5-methylhexan-2-one |
InChI |
InChI=1S/C7H13FO/c1-6(9)4-5-7(2,3)8/h4-5H2,1-3H3 |
Clé InChI |
UDXXCFBLAHFVSV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(C)(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


